Higher Potency vs. Vebicorvir in HepG2.117 Cells
Bersacapavir (JNJ-56136379) demonstrates a median EC50 of 54 nM (range: 14 to 115 nM) against HBV replication in HepG2.117 cells, establishing it as a low nanomolar CAM [1]. In contrast, the first-generation CAM Vebicorvir (ABI-H0731) exhibits a substantially higher EC50 range of 1.84–7.3 μM (1,840–7,300 nM) for cccDNA inhibition in de novo infection models [2]. This potency differential exceeds 30-fold.
| Evidence Dimension | Antiviral Potency (HBV DNA Replication Inhibition) |
|---|---|
| Target Compound Data | Median EC50 = 54 nM (range: 14 to 115 nM) in HepG2.117 cells (n=38 experiments) |
| Comparator Or Baseline | Vebicorvir (ABI-H0731): EC50 range = 1.84–7.3 μM (1,840–7,300 nM) for cccDNA formation in de novo infection models |
| Quantified Difference | >34-fold higher potency for Bersacapavir (54 nM vs. minimum 1,840 nM) |
| Conditions | HepG2.117 cells (stably HBV-replicating) for Bersacapavir; de novo infection models for Vebicorvir |
Why This Matters
Higher potency at lower concentrations reduces compound consumption in screening assays and may translate to lower effective doses in vivo, influencing cost-efficiency and safety margins.
- [1] Berke, J. M., et al. (2020). Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379. Antimicrobial Agents and Chemotherapy, 64(5), e02439-19. (Table 1). View Source
- [2] MedChemExpress. (n.d.). Vebicorvir (ABI-H0731) Product Datasheet. View Source
